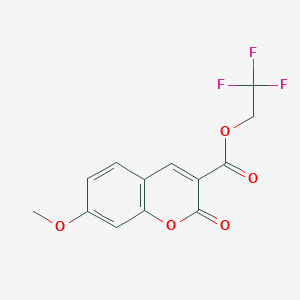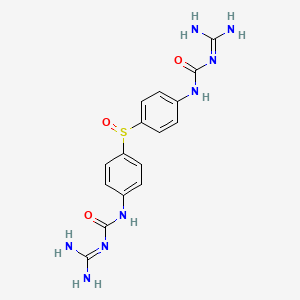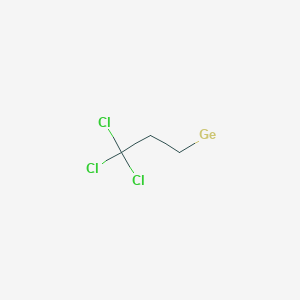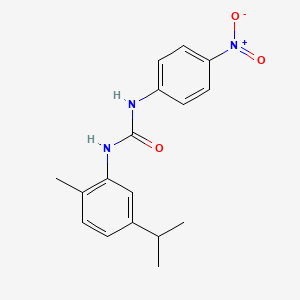
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a substituted phenyl group and a nitrophenyl group, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea typically involves the reaction of 2-Methyl-5-propan-2-ylphenyl isocyanate with 4-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group may play a role in its activity by participating in redox reactions or forming reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)-3-(4-nitrophenyl)urea: Lacks the propan-2-yl group, which may affect its chemical properties and reactivity.
1-(2-Methyl-5-propan-2-ylphenyl)-3-phenylurea: Lacks the nitrophenyl group, which may influence its biological activity.
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of a nitrophenyl group, which may alter its reactivity and applications.
Uniqueness
1-(2-Methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea is unique due to the presence of both the propan-2-yl and nitrophenyl groups, which may impart distinct chemical and biological properties
Propiedades
Número CAS |
6343-35-7 |
|---|---|
Fórmula molecular |
C17H19N3O3 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1-(2-methyl-5-propan-2-ylphenyl)-3-(4-nitrophenyl)urea |
InChI |
InChI=1S/C17H19N3O3/c1-11(2)13-5-4-12(3)16(10-13)19-17(21)18-14-6-8-15(9-7-14)20(22)23/h4-11H,1-3H3,(H2,18,19,21) |
Clave InChI |
MWOGFXQEYSUZBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


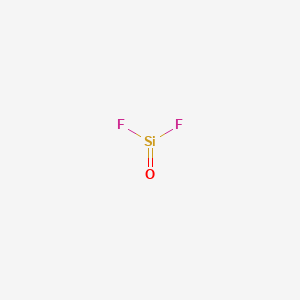
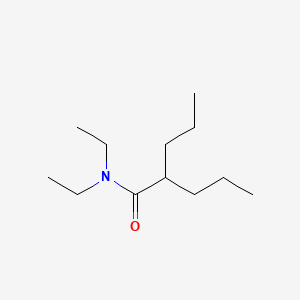
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
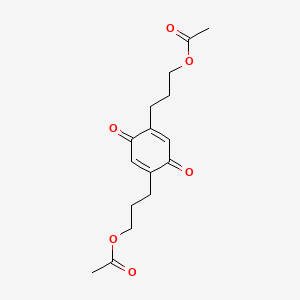
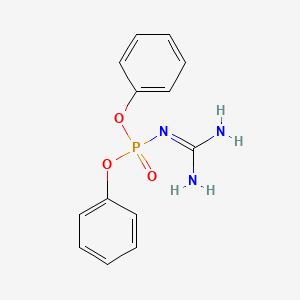
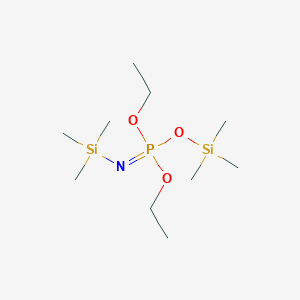
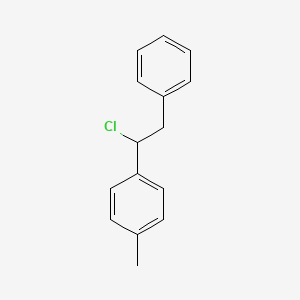
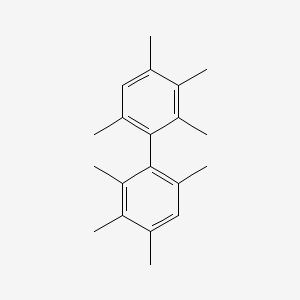
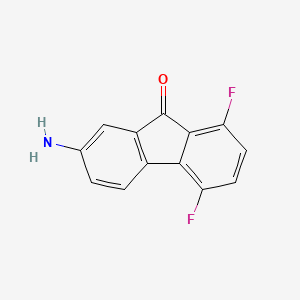
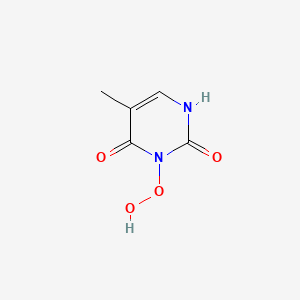
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
